(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative with a complex halogenated structure. Its core quinoline scaffold is substituted with chlorine atoms at positions 6 and 3,4-dichlorophenylamino and pyrrolidinyl methanone groups.
Properties
IUPAC Name |
[6-chloro-4-(3,4-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O/c21-12-3-6-18-14(9-12)19(25-13-4-5-16(22)17(23)10-13)15(11-24-18)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLKCDZIEPXHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three structurally related quinoline derivatives:
Structural and Functional Analogues
*LogP values estimated via computational models.
Key Comparative Insights
- Halogenation Effects: The compound’s 6-Cl and 3,4-dichlorophenyl groups increase LogP compared to non-halogenated quinolines like SKI-606, suggesting stronger hydrophobic interactions with targets such as kinase ATP-binding pockets . However, excessive halogenation may reduce solubility, a trade-off observed in chloroquine derivatives .
- Amino Group Variations: The 3,4-dichlorophenylamino substituent distinguishes it from chloroquine’s diethylaminopentyl chain. This aromatic amine may enhance π-π stacking with protein residues, whereas chloroquine’s flexible side chain aids lysosomal accumulation .
- Pyrrolidine vs. Piperazine: The pyrrolidinyl methanone group contrasts with ciprofloxacin’s piperazine, which improves water solubility. Pyrrolidine’s smaller ring size and reduced basicity might lower off-target binding compared to bulkier amines .
Bioactivity and Target Selectivity
Computational docking studies (unpublished, inferred from ) predict strong binding to the Abl kinase domain due to the dichlorophenyl group’s fit into hydrophobic pockets. In contrast, chloroquine’s antimalarial action relies on heme polymerization inhibition, a mechanism less relevant to halogenated anilinoquinolines .
Research Findings and Challenges
- Substructure-Activity Relationships: Data mining of halogenated quinolines reveals that 3,4-dichlorophenylamino groups correlate with kinase inhibition (e.g., bosutinib derivatives) but may increase cytotoxicity in non-target tissues .
- Synthetic Complexity: The compound’s multi-step synthesis (e.g., Buchwald-Hartwig amination for the anilino group) poses scalability challenges compared to simpler quinolines like ciprofloxacin .
- Ecotoxicity Considerations : Dichlorophenyl groups, while enhancing bioactivity, raise concerns about environmental persistence, as seen in polychlorinated biphenyls (PCBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
